molecular formula C7H11Br3N2S B2367523 (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide CAS No. 1909294-16-1

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide

Cat. No.: B2367523
CAS No.: 1909294-16-1
M. Wt: 394.95
InChI Key: GDUZSZMVALXKGL-FHNDMYTFSA-N
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Description

(6S)-2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide (CAS 1909294-16-1) is a chiral, stereochemically defined building block of high value in medicinal chemistry and pharmaceutical research. With a molecular formula of C7H11Br3N2S and a molecular weight of 394.95 g/mol . This compound serves as a crucial synthetic intermediate for the preparation of various biologically active molecules. Its structure, featuring both a bromo-substituted heterocycle and a chiral amine, makes it a versatile precursor for further functionalization through cross-coupling reactions and nucleophilic substitutions. Literature and patent research indicate that this specific stereoisomer and related tetrahydrobenzothiazole amines are key intermediates in complex synthetic pathways, such as the synthesis of active pharmaceutical ingredients like Pramipexole . The dihydrobromide salt form enhances the compound's stability and crystallinity for handling and storage. This product is intended for research purposes as a chemical reference standard or a starting material in the development of novel therapeutic agents. It is supplied with guaranteed batch-specific purity and characterization data. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S.2BrH/c8-7-10-5-2-1-4(9)3-6(5)11-7;;/h4H,1-3,9H2;2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUZSZMVALXKGL-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)SC(=N2)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909294-16-1
Record name (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide
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Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The tetrahydrobenzothiazole scaffold necessitates a cyclization strategy to form the six-membered ring fused to the thiazole moiety. Retrosynthetically, the target compound can be dissected into three key fragments:

  • Cyclohexenylamine precursor : Provides the stereochemical center at C6.
  • Thiazole ring : Constructed via sulfur incorporation and cyclization.
  • Bromine substituent : Introduced via electrophilic aromatic substitution or halogenation of a preformed intermediate.

The dihydrobromide salt forms through protonation of the amine group using hydrobromic acid, requiring precise stoichiometric control.

Synthesis of the Tetrahydrobenzothiazole Core

Cyclization of 6-Aminocyclohexene Derivatives

A widely adopted route involves the reaction of cis-6-aminocyclohex-2-ene-1-thiol with cyanogen bromide ($$ \text{BrCN} $$) in tetrahydrofuran (THF) at −10°C. This step forms the thiazole ring via nucleophilic attack of the thiol group on the electrophilic carbon of $$ \text{BrCN} $$, followed by intramolecular cyclization (Fig. 1A). The reaction achieves 78–82% yield when conducted under inert atmosphere, with the stereochemistry at C6 preserved by using enantiomerically pure starting materials.

Reaction Conditions
  • Temperature : −10°C to 0°C
  • Solvent : THF or dichloromethane
  • Catalyst : None required
  • Yield : 78–82%

Alternative Pathway via Thiourea Intermediate

An alternative method employs cyclohexene-1,2-diamine and carbon disulfide ($$ \text{CS}2 $$) in ethanol under reflux to form a thiourea intermediate. Subsequent treatment with bromine ($$ \text{Br}2 $$) in acetic acid induces cyclization and bromination simultaneously (Fig. 1B). This one-pot method simplifies purification but risks over-bromination, necessitating careful stoichiometric control (1.1 equiv $$ \text{Br}_2 $$).

Reaction Conditions
  • Temperature : 80°C (reflux)
  • Solvent : Ethanol/acetic acid (3:1)
  • Catalyst : None
  • Yield : 65–70%

Stereochemical Control at C6

The (6S) configuration is critical for biological activity and is achieved through two primary strategies:

Chiral Pool Synthesis

Starting from enantiomerically pure trans-1,2-diaminocyclohexane, the thiazole ring is constructed while retaining the stereochemical integrity of the amine group. This approach avoids post-synthesis resolution but requires access to chiral diamines, which may increase costs.

Kinetic Resolution via Enzymatic Hydrolysis

Racemic N-acetyl-6-aminotetrahydrobenzothiazole is subjected to hydrolysis using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively deacetylates the (6S)-enantiomer, yielding the desired amine with ≥98% enantiomeric excess (ee).

Optimized Parameters
  • Enzyme loading : 20 mg/mmol substrate
  • Solvent : Phosphate buffer (pH 7.4)/isopropyl alcohol (9:1)
  • Temperature : 37°C
  • Reaction time : 24 hours

Regioselective Bromination at Position 2

Electrophilic bromination of the tetrahydrobenzothiazole core is challenging due to competing reactions at multiple sites. A two-step protocol ensures selectivity:

Protection of the Amine Group

The C6 amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in dichloromethane. This step prevents unwanted side reactions during bromination.

Reaction Conditions
  • Boc reagent : 1.2 equiv $$ \text{Boc}_2\text{O} $$
  • Base : Triethylamine (2.0 equiv)
  • Yield : 95%

Bromination Using N-Bromosuccinimide (NBS)

The protected intermediate is treated with NBS (1.05 equiv) in acetonitrile at 40°C, selectively introducing bromine at position 2. The reaction proceeds via a radical mechanism, with azobisisobutyronitrile (AIBN) as an initiator.

Reaction Conditions
  • NBS : 1.05 equiv
  • Initiator : 0.1 equiv AIBN
  • Solvent : Acetonitrile
  • Yield : 88%

Dihydrobromide Salt Formation

The free amine is converted to its dihydrobromide salt by treatment with hydrobromic acid (48% w/w) in ethanol. The reaction is exothermic and requires slow addition of HBr to avoid decomposition.

Optimized Parameters
  • HBr : 2.2 equiv
  • Solvent : Ethanol
  • Temperature : 0–5°C
  • Crystallization solvent : Diethyl ether
  • Yield : 92%

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, D$$ _2$$O) : δ 3.42 (dq, J = 12.4, 3.2 Hz, 1H, C6-H), 3.18–3.08 (m, 2H, C5-H and C7-H), 2.95 (dd, J = 16.8, 4.4 Hz, 1H, C4-H), 2.30–2.18 (m, 2H, C3-H$$ _2 $$), 1.82–1.68 (m, 2H, C8-H$$ _2 $$).
  • HPLC Purity : ≥95% (C18 column, 0.1% TFA in water/acetonitrile).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (6S) configuration and dihydrobromide salt formation. Key metrics include:

  • Space group : P2$$ _1 $$2$$ _1 $$2$$ _1 $$
  • Bond angles : N6-C6-S1 = 112.3°
  • Hydrogen bonding : N–H···Br interactions stabilize the crystal lattice.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing NBS with bromine ($$ \text{Br}_2 $$) in a mixed solvent system (acetic acid/water) reduces material costs by 40% while maintaining 85% yield. Excess bromine is quenched with sodium thiosulfate.

Waste Stream Management

Bromide-rich byproducts are treated with calcium hydroxide ($$ \text{Ca(OH)}2 $$) to precipitate calcium bromide ($$ \text{CaBr}2 $$), which is filtered and recycled.

Chemical Reactions Analysis

Types of Reactions

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzothiazole ring.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products

    Substitution: Products include azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include debrominated compounds or modified benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide serves as a crucial building block in the synthesis of pharmaceutical agents targeting neurological disorders. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for developing drugs aimed at conditions such as Parkinson's disease and depression. Research has shown that derivatives of this compound exhibit promising neuroprotective effects .

Case Study: Neuroprotective Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These derivatives were evaluated for their ability to inhibit neurodegeneration in cellular models. The results indicated that certain modifications enhanced the compound's efficacy against oxidative stress-induced neuronal death .

Organic Synthesis

Intermediate for Complex Molecules
The compound is utilized as an intermediate in organic synthesis pathways. Its reactivity allows for various substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols. This property facilitates the construction of more complex organic molecules essential for research and industrial applications .

Synthetic Route Example
A common synthetic route involves the reaction of 2-aminothiophenol with bromoalkanes under acidic conditions. This method has been optimized to yield high purity products suitable for further chemical transformations.

Materials Science

Development of Novel Materials
Recent studies have explored the use of this compound in creating materials with unique electronic or optical properties. Its incorporation into polymer matrices has shown potential for applications in sensors and optoelectronic devices .

Case Study: Conductive Polymers
Research published in Advanced Materials demonstrated that incorporating this compound into conductive polymer films improved their electrical conductivity and thermal stability. These enhancements are crucial for developing advanced electronic devices .

Mechanism of Action

The mechanism of action of (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by modulating the activity of enzymes or receptors involved in neurological pathways. The bromine atom and the benzothiazole ring play crucial roles in binding to these targets, thereby influencing their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a benzothiazole core with several pharmacologically relevant molecules, but its substituents and salt form differentiate its properties. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
(6S)-2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide C₇H₉BrN₂S·2HBr -Br (C2), -NH₂ (C6) 368.89 Bromine enhances electrophilicity; dihydrobromide salt improves solubility.
Pramipexole Dihydrochloride Monohydrate C₁₀H₁₇N₃S·2HCl·H₂O -NH₂ (C2), -NHPr (C6) 302.27 Non-ergot dopamine agonist; used in Parkinson’s disease .
(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine (Impurity A(EP)) C₇H₁₀N₂S -NH₂ (C2, C6) 154.24 Key impurity in pramipexole synthesis; lacks bromine and alkyl groups .
N-[(6S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide (Impurity E) C₁₀H₁₆N₄OS -NH₂ (C2), -NHC(O)Pr (C6) 240.32 Amide derivative; reduced basicity compared to amine analogues .

Key Differences and Implications

The dihydrobromide salt improves aqueous solubility relative to free-base forms (e.g., Pramipexole dihydrochloride), which is critical for crystallization and formulation .

Stereochemical Specificity :

  • The (6S) configuration is conserved in all listed analogues, including Pramipexole and its impurities, underscoring its importance in receptor binding or metabolic stability .

Pharmacological Relevance :

  • Unlike Pramipexole, which is a dopamine agonist, the target compound’s bromine substitution may limit its interaction with dopamine receptors due to steric hindrance. However, this could be advantageous in designing kinase inhibitors or antimicrobial agents .

Synthetic Utility: The bromine atom in the target compound offers a reactive site for further functionalization (e.g., Suzuki coupling), a feature absent in amino-substituted analogues like Impurity A(EP) .

Predicted Physicochemical Properties

The CCS values for the target compound’s adducts (e.g., [M+H]+: 134.0 Ų) suggest a compact conformation, comparable to small-molecule drugs like Pramipexole. However, the lack of experimental data for similar compounds limits direct comparisons .

Biological Activity

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide (CAS Number: 1909294-16-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H10Br2N2SC_7H_{10}Br_2N_2S with a molecular weight of approximately 314.04 g/mol. The compound features a benzothiazole core, which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds similar to (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Compounds in this class are being investigated for their potential to protect neuronal cells from damage.

The precise mechanisms by which (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors which can disrupt metabolic pathways in pathogens or cancer cells.
  • Modulation of Cellular Signaling : These compounds may influence signaling pathways associated with cell proliferation and apoptosis.
  • Interaction with Receptors : Some studies suggest that benzothiazole derivatives can interact with specific receptors in the central nervous system.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various benzothiazole derivatives found that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Compound A8 µg/mLStaphylococcus aureus
Compound B16 µg/mLEscherichia coli

These findings suggest that (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine may similarly possess antimicrobial properties worthy of further investigation.

Anticancer Studies

In vitro studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example:

CompoundIC50 Value (µM)Cell Line
Compound C5.0MCF-7
Compound D3.5HeLa

These results indicate a promising anticancer potential for compounds in this class.

Neuroprotective Effects

Recent research has indicated that some benzothiazole derivatives may protect neuronal cells from oxidative stress. For instance:

CompoundProtective Effect (%)Assay Type
Compound E70%MTT Assay
Compound F85%LDH Release Assay

These findings highlight the neuroprotective potential of (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves absolute configuration (e.g., C6 stereocenter) .
  • Circular Dichroism (CD) : Correlates Cotton effects with enantiomeric configuration.
  • Chiral NMR analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals .

What strategies improve the metabolic stability of (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine derivatives in preclinical studies?

Advanced Research Question

  • Deuteration : Replace labile hydrogens with deuterium at metabolically vulnerable positions (e.g., C6 amine) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance plasma stability .
  • Structural analogs : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .

How does the tetrahydrobenzothiazole core influence the compound's solubility and bioavailability?

Basic Research Question
The saturated tetrahydro ring reduces aromaticity, increasing solubility in aqueous media (logP ~1.8 vs. ~3.2 for aromatic analogs) . However, the dihydrobromide salt enhances solubility via ion-dipole interactions. Bioavailability can be further improved using:

  • Nanoformulations : Liposomal encapsulation to bypass first-pass metabolism .
  • Co-solvents : Ethanol/PEG 400 mixtures for in vivo dosing .

What computational methods are employed to predict the binding affinity of this compound with neurological targets?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Models interactions with dopamine D₂ receptors (predicted ΔG: −9.2 kcal/mol) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Relate substituent electronegativity to IC₅₀ values for kinase inhibition .

What are the key safety considerations when handling brominated benzothiazole derivatives in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of bromine vapors .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

How do researchers address the potential off-target effects of brominated benzothiazoles in in vivo models?

Advanced Research Question

  • Counter-screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) .
  • CRISPR-Cas9 knockouts : Validate target specificity using gene-edited cell lines .
  • Isoform-selective inhibitors : Modify the benzothiazole scaffold to reduce cross-reactivity .

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